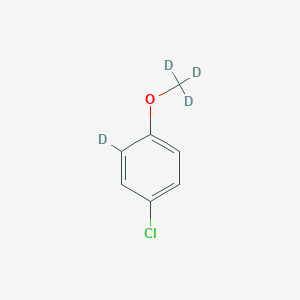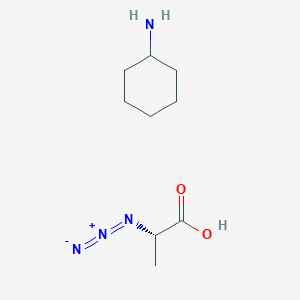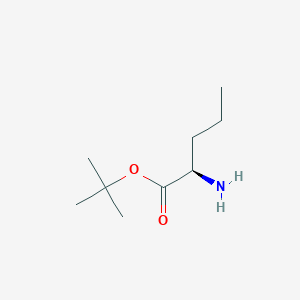
4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of deuterated compounds often involves specific reactions where hydrogen atoms are replaced with deuterium. Techniques might include the use of deuterio-chloroform and monodeuterio-ethanol as precursors, as seen in the synthesis of triethoxy-deuteriomethane (Uray & Celotto, 1987)(Uray & Celotto, 1987). Although the exact synthesis route for "4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene" is not detailed, similar methodologies could potentially be applied, emphasizing the controlled introduction of deuterium into the molecule.
Molecular Structure Analysis
The molecular structure of deuterated compounds can be significantly influenced by the presence of deuterium. Studies such as the X-ray structural investigation of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene offer insights into how modifications in molecular structure, including deuterium substitution, can impact the overall shape and electronic configuration of molecules (Lindeman et al., 1993)(Lindeman et al., 1993).
Chemical Reactions and Properties
Deuterated compounds exhibit unique chemical reactivities compared to their non-deuterated counterparts due to the kinetic isotope effect. The synthesis and behavior of 1,2,4,5-tetrasubstituted benzenes with specific substituents hint at how structural changes, including deuteration, can alter chemical properties and reactivity patterns (Norbert et al., 1997)(Norbert et al., 1997).
Physical Properties Analysis
The introduction of deuterium into organic compounds affects their physical properties, such as boiling points, melting points, and densities. While specific data on "this compound" is not available, research on similar deuterated compounds provides valuable insights into how isotopic substitution influences physical characteristics.
Chemical Properties Analysis
The chemical properties of deuterated compounds, including acidity, basicity, and reactivity towards various reagents, can differ significantly from their hydrogen counterparts. Studies like the crossed beams reaction of atomic carbon with d6-benzene highlight the complex interplay between molecular structure and chemical reactivity in deuterated systems (Kaiser et al., 1999)(Kaiser et al., 1999).
Applications De Recherche Scientifique
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives have been extensively studied for their supramolecular self-assembly behavior, which is utilized in nanotechnology, polymer processing, and biomedical applications. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their versatility as a supramolecular building block highlights the potential utility of related chlorobenzene derivatives in similar applications (Cantekin, de Greef, & Palmans, 2012).
Biomedical Significance of Triazine Derivatives
The transformation of benzene rings into triazine structures has yielded compounds with a wide spectrum of biological activities, suggesting the potential for chlorobenzene derivatives in medicinal chemistry. Triazine derivatives have shown antibacterial, antifungal, anticancer, and antiviral activities, among others. This indicates the role of chlorobenzene derivatives in developing future drugs with potent pharmacological activities (Verma, Sinha, & Bansal, 2019).
Environmental Fate and Remediation Strategies
Research on chlorobenzenes (CBs), which are structurally related to "4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene," has provided insights into their environmental fate and potential remediation strategies. CBs are persistent organic pollutants that pose significant environmental risks. The main degradation pathway under anaerobic conditions is dechlorination, leading to the formation of lower-chlorinated benzenes. Techniques combining dechlorination with biodegradation or biomineralization of lower-chlorinated benzenes offer promising tools for remediation of soils contaminated with CBs (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Antimicrobial Applications
Studies on p-Cymene, a derivative of benzene, highlight its range of biological activities, including antimicrobial effects. This suggests the potential of chlorobenzene derivatives, such as "this compound," in developing new antimicrobial agents. Further research is required to assess their efficacy and safety for use in human healthcare and biomedical applications (Marchese et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds, such as benzene derivatives, primarily interact with electrophiles . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Mode of Action
The mode of action of 4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound’s pi electrons attack the electrophile, forming a sigma bond and generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
It can be inferred from the mode of action that the compound may influence pathways involving electrophilic aromatic substitution . The downstream effects would depend on the specific electrophiles involved and the resulting substituted benzene compounds.
Result of Action
Given its potential mode of action, it can be hypothesized that the compound may result in the formation of various substituted benzene derivatives, depending on the electrophiles present .
Propriétés
IUPAC Name |
4-chloro-2-deuterio-1-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGAYAGBVIXNAQ-VZOYEPQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)
